
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C49H102ClN. It is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N-hexadecyl-N-methylhexadecan-1-amine with ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions. The process includes mixing the reactants in a reactor, maintaining the reaction conditions, and then purifying the product through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Applications De Recherche Scientifique
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dihexadecyl-N-methyl-1-hexadecanaminium chloride
- Benzenemethaminium, N-hexadecyl-N,N-dimethyl, chloride
- Cetalkonium chloride
Uniqueness
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of the ethyl group, which imparts distinct surfactant properties and enhances its interaction with biological membranes compared to other similar compounds.
Propriétés
Numéro CAS |
106871-47-0 |
|---|---|
Formule moléculaire |
C35H74ClN |
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
ethyl-dihexadecyl-methylazanium;chloride |
InChI |
InChI=1S/C35H74N.ClH/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(4,7-3)35-33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;/h5-35H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
SYCIVTTUFRJEBB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(CC)CCCCCCCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


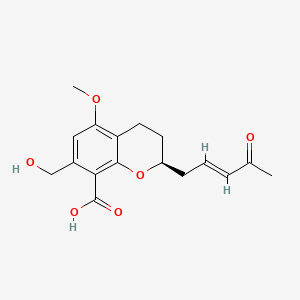
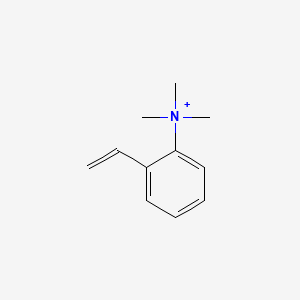



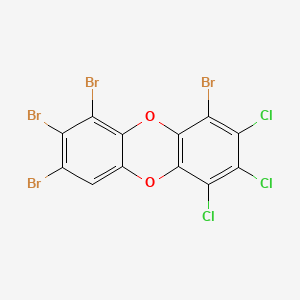
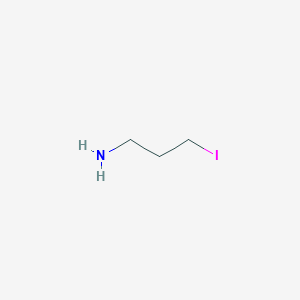
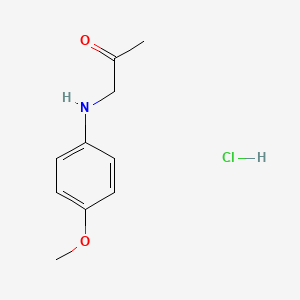
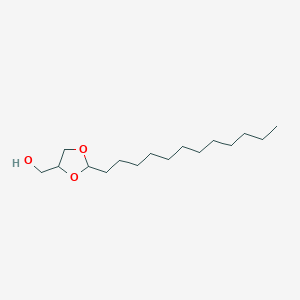
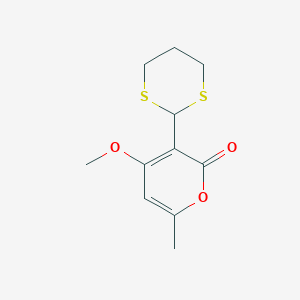

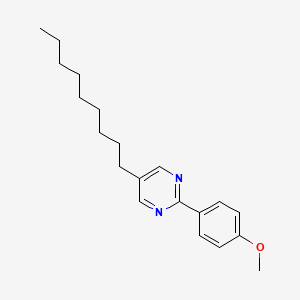
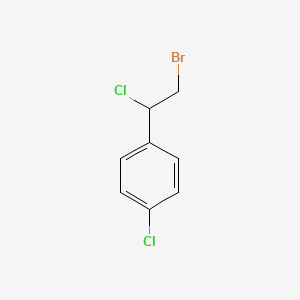
![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
